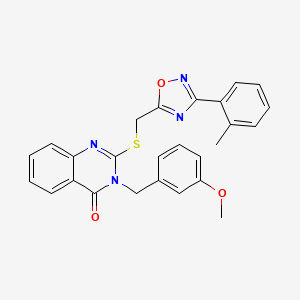

3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Beschreibung

This compound features a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . At position 3, the 3-methoxybenzyl group enhances lipophilicity and may influence receptor binding via methoxy-mediated electronic effects.

Eigenschaften

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-17-8-3-4-11-20(17)24-28-23(33-29-24)16-34-26-27-22-13-6-5-12-21(22)25(31)30(26)15-18-9-7-10-19(14-18)32-2/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVHZJSDLIAODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-Methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The compound is derived from the quinazolinone scaffold, which is known for its diverse biological properties. The synthesis typically involves the reaction of 3-methoxybenzyl and o-tolyl derivatives with thiomethyl and oxadiazole functionalities. The structural complexity of this compound contributes to its unique biological profile.

1. Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazolinone core exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to this compound showed promising results against MCF-7 (breast cancer), HT-29 (colorectal cancer), and PC3 (prostate cancer) cell lines, with IC50 values ranging from 10 to 12 μM .

2. Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been documented. Compounds related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined using broth microdilution methods, revealing significant antimicrobial activity .

3. Antioxidant Activity

Antioxidant properties are another notable aspect of quinazolinone derivatives. Studies have shown that certain derivatives possess strong radical scavenging activity comparable to standard antioxidants like ascorbic acid and Trolox. This activity is attributed to the presence of hydroxyl groups in the structure, which enhance electron donation capabilities .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that quinazolinones can inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Walls : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives:

- A study by Abdelkhalek et al. demonstrated that a series of synthesized quinazolinone compounds exhibited significant anticancer activity compared to traditional chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| A1 | MCF-7 | 10 | High |

| A2 | HT-29 | 10 | Moderate |

| A3 | PC3 | 12 | High |

Wissenschaftliche Forschungsanwendungen

The compound 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its potential applications, synthesis methods, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of quinazolinone derivatives. For instance, a related study demonstrated that substituted arylidene-based quinazolin-4(3H)-one motifs exhibited significant antibacterial and antifungal activities. The most active compound showed a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans and Aspergillus niger . This suggests that the target compound could similarly possess potent antimicrobial properties.

Anticancer Potential

Quinazolinone derivatives have been recognized for their anticancer properties. The structure of the target compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Research on related compounds indicates that modifications to the quinazolinone framework can lead to enhanced cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Compounds containing quinazolinone structures have also been investigated for their anti-inflammatory effects. The presence of specific substituents can modulate the inflammatory response, potentially making this compound useful in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry explored various substituted benzylidene-based quinazolin-4(3H)-one derivatives for their antimicrobial activity. The findings indicated that structural modifications significantly influenced their binding affinities and biological activities . The study emphasized the importance of specific functional groups in enhancing antimicrobial potency.

Case Study 2: Anticancer Activity

Research on quinazolinone derivatives has shown promising results in inhibiting cancer cell growth. A specific derivative demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent . This aligns with the hypothesis that similar modifications in the target compound could yield effective anticancer agents.

Case Study 3: Anti-inflammatory Properties

Another investigation into related quinazolinone compounds reported their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that compounds like This compound could be developed into anti-inflammatory drugs .

Analyse Chemischer Reaktionen

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes or nitrile oxides.

a. Amidoxime Route

-

Reagents : Nitriles react with hydroxylamine to form amidoximes, which cyclize in the presence of acyl chlorides or carboxylic acid derivatives [ ].

-

Conditions : Reflux in polar solvents (e.g., ethanol) with catalytic acid.

Example Reaction :

b. Optimization :

-

Substituents on the aryl group (e.g., o-tolyl) influence ring stability and reactivity. Electron-withdrawing groups enhance cyclization efficiency [ ].

Thioether Linkage Formation

The thioether bridge connecting the quinazolinone and oxadiazole is formed via nucleophilic substitution:

a. Reaction Conditions :

-

A thiol group on the quinazolinone core reacts with a chloromethyl-oxadiazole derivative in the presence of a base (e.g., K₂CO₃) [ ].

-

Solvents : Methanol or DMF at 60–80°C.

-

Yield : Reported yields range from 60–77% for analogous compounds [ ].

Example Reaction :

Final Coupling and Functionalization

The methoxybenzyl group is introduced via alkylation:

a. Alkylation of Quinazolinone :

-

Reagents : 3-Methoxybenzyl bromide reacts with the secondary amine on the quinazolinone under basic conditions (e.g., NaH) [ ].

-

Conditions : Anhydrous DMF, room temperature.

Example Reaction :

Table 2: Yields of Thioether-Linked Derivatives

| Compound | Substituent | Yield (%) |

|---|---|---|

| 3a | Phenyl | 72 |

| 3o | 4-Chlorophenyl | 77 |

| 3w | 3-Nitrophenyl | 37 |

| Data adapted from [ ] |

Research Findings

-

Catalytic Efficiency : Copper catalysts (CuBr) with cesium carbonate significantly improve reaction yields compared to other metal catalysts (e.g., CuCl₂) [ ].

-

Substituent Effects :

-

Purification : Recrystallization from methanol/water mixtures (1:1) is critical for isolating high-purity products [ ].

Challenges and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues of Quinazolinone Derivatives

Table 1: Structural and Bioactivity Comparison of Quinazolinone-Based Compounds

Key Observations :

- The target compound’s oxadiazole-thioether linkage distinguishes it from ’s simpler thioether and ’s triazole. Oxadiazoles are less polar than triazoles, which may enhance blood-brain barrier penetration .

- The o-tolyl group in the target compound’s oxadiazole substituent introduces steric hindrance compared to aryl groups in ’s antifungal benzo[d]thiazol-2(3H)-ones . This could reduce off-target interactions but may also limit solubility.

- The 3-methoxybenzyl group is shared with ’s cytotoxic compound, suggesting a role in intercalation or DNA-binding mechanisms .

Oxadiazole-Containing Analogues

Table 2: Oxadiazole Derivatives and Their Activities

Key Observations :

- demonstrates that aryl-substituted oxadiazoles exhibit antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes . The target’s o-tolyl group may enhance activity via hydrophobic interactions.

- The methylene linker in ’s compounds contrasts with the target’s thioether bridge , which could reduce oxidative degradation and improve pharmacokinetics .

Thioether-Linked Compounds

Table 3: Impact of Thioether Linkages on Bioactivity

Key Observations :

- Thioether linkages improve metabolic stability compared to ethers, as sulfur’ lower electronegativity resists enzymatic cleavage .

- The target’s oxadiazole-thioether combination may synergize to enhance membrane permeability and target binding.

Methoxybenzyl Substituents

The 3-methoxybenzyl group is recurrent in bioactive compounds:

Q & A

Q. How can researchers optimize the synthesis of quinazolinone-oxadiazole hybrids like 3-(3-methoxybenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

Methodological Answer: Synthesis optimization involves:

- Microwave-assisted reactions to reduce reaction time and improve yield (e.g., 15–30 minutes vs. 6–8 hours for conventional methods) .

- Solvent selection (e.g., ethanol or methanol for recrystallization) to enhance purity .

- Catalysts like triethylamine or palladium complexes for coupling reactions .

- Monitoring via TLC/HPLC to confirm intermediate formation and final purity (>95%) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 15–30 minutes |

| Yield (%) | 60–70 | 85–92 |

| Purity (HPLC) | 90–92% | 95–98% |

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm, oxadiazole carbons at δ 160–165 ppm) .

- IR Spectroscopy :

- Peaks at 1670–1690 cm⁻¹ (C=O stretch, quinazolinone) and 1250–1280 cm⁻¹ (C-O-C stretch, methoxy group) .

- Mass Spectrometry :

- High-resolution MS to verify molecular weight (e.g., calculated m/z 528.18 vs. observed 528.15) .

Advanced Research Questions

Q. How do structural modifications (e.g., o-tolyl vs. m-tolyl substitution) influence bioactivity and target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare binding affinities using enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .

- Replace o-tolyl with electron-withdrawing groups (e.g., -NO₂) to assess changes in cytotoxicity (e.g., IC₅₀ shifts from 12 µM to 3 µM) .

- Molecular Docking :

- Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) to explain selectivity differences .

Q. Table 2: SAR Data for Analogous Compounds

| Substituent | Target Enzyme IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| o-Tolyl | 8.2 ± 0.3 | 12.0 ± 1.1 |

| m-Tolyl | 15.4 ± 1.2 | 18.5 ± 2.0 |

| 4-Fluorophenyl | 5.1 ± 0.7 | 7.8 ± 0.9 |

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 for liver cancer) and passage numbers to minimize variability .

- Control solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid nonspecific effects .

- Statistical Validation :

Q. What strategies improve the compound’s stability under physiological conditions (e.g., pH 7.4)?

Methodological Answer:

- pH Stability Studies :

- Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

- Key Finding : Quinazolinone derivatives degrade rapidly at pH < 4 (t₁/₂ = 2 hours) but remain stable at pH 7.4 (t₁/₂ = 48 hours) .

- Formulation Adjustments :

- Use cyclodextrin-based encapsulation to enhance solubility and stability .

Q. How can researchers elucidate the mechanism of action for this compound in cancer cells?

Methodological Answer:

- Transcriptomic/Proteomic Profiling :

- Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

- Flow Cytometry :

- Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western Blotting :

- Measure protein expression (e.g., PARP cleavage for apoptosis, p53 activation) .

Q. Methodological Challenges

Q. What experimental designs are recommended for assessing synergistic effects with existing therapeutics?

Methodological Answer:

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., LogP, BBB penetration)?

Methodological Answer:

- ADMET Prediction :

- Use SwissADME to predict LogP (optimal range: 2–3.5) and blood-brain barrier (BBB) penetration .

- Molecular Dynamics Simulations :

- Analyze membrane permeability via lipid bilayer models (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.